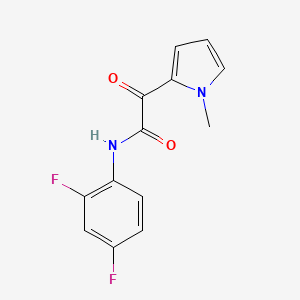

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide (MF-Pyrrolo[2,3-d]pyrimidine-2,4-dione) is a fluorinated small molecule with potential therapeutic applications. It has been studied for its potential use in the treatment of various diseases, such as cancer, inflammation, and neurodegenerative diseases. MF-Pyrrolo[2,3-d]pyrimidine-2,4-dione is a promising drug candidate due to its high selectivity and low toxicity.

Scientific Research Applications

Spectroscopic and Quantum Mechanical Studies

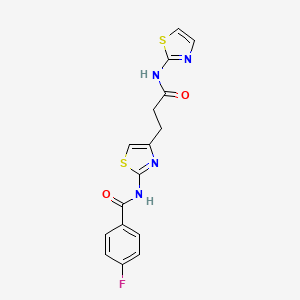

Research on bioactive benzothiazolinone acetamide analogs, similar in structure to the compound , has explored their potential applications in dye-sensitized solar cells (DSSCs). These compounds demonstrate good light harvesting efficiency and free energy of electron injection, making them suitable for photovoltaic applications. Additionally, their non-linear optical (NLO) activity has been investigated, showing potential in optical and electronic device applications. Molecular docking studies have also indicated potential biological interactions, specifically with Cyclooxygenase 1 (COX1) (Y. Mary et al., 2020).

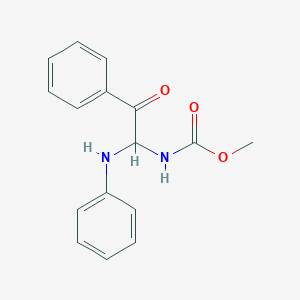

Oxidation Reactivity Channels

The chemical reactivity of similar acetamides has been explored, revealing that their oxidation with various agents leads to multiple products. These findings suggest potential applications in synthetic chemistry for the development of new compounds with diverse functionalities (Sylvie L. Pailloux et al., 2007).

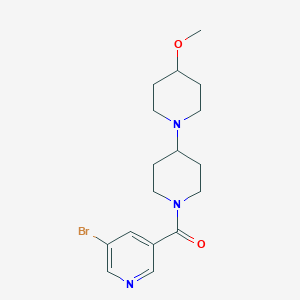

Corrosion Inhibitors

Acetamide derivatives have been synthesized and evaluated as corrosion inhibitors, demonstrating promising efficiencies. This suggests potential industrial applications in protecting metals from corrosion, particularly in acidic and oil mediums (A. Yıldırım & M. Cetin, 2008).

Photovoltaic Efficiency and Ligand-Protein Interactions

The study of bioactive analogs has also included photochemical and thermochemical modeling to analyze their suitability as photosensitizers in DSSCs. These compounds show potential in renewable energy technologies. Additionally, their interactions with biological proteins suggest potential therapeutic applications (Y. Mary et al., 2020).

properties

IUPAC Name |

N-(2,4-difluorophenyl)-2-(1-methylpyrrol-2-yl)-2-oxoacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10F2N2O2/c1-17-6-2-3-11(17)12(18)13(19)16-10-5-4-8(14)7-9(10)15/h2-7H,1H3,(H,16,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WIMBCAREQVSSHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1C(=O)C(=O)NC2=C(C=C(C=C2)F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(2,4-difluorophenyl)-2-(1-methyl-1H-pyrrol-2-yl)-2-oxoacetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Tert-butylsulfonyl-2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]-[1,2,4]triazolo[4,3-b]pyridazin-3-one](/img/structure/B2723585.png)

![4-bromo-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2723594.png)

![3-bromo-N-[5-(3,4,5-triethoxyphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B2723601.png)

![Methyl 2-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-3-(2-morpholin-4-ylethyl)-4-oxoquinazoline-7-carboxylate](/img/structure/B2723603.png)

![2-((6-benzyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-phenylacetamide](/img/structure/B2723604.png)

![3-(3,5-dimethylphenyl)-1-(3-methoxybenzyl)benzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/no-structure.png)

![3,4,7,9-Tetramethyl-1-propyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2723608.png)